Regioisomeric Purity and Substitution Pattern: 3-Bromo-2-methyl vs 4-Bromo-2-methylbenzoyl chloride
The target compound and its closest regioisomer, 4-bromo-2-methylbenzoyl chloride (CAS 21900-45-8), are constitutional isomers that are both commercially available. The 3-bromo-2-methyl substitution places the bromine meta to the acyl chloride, whereas the 4-bromo-2-methyl isomer places it para. In electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, meta-substituted aryl bromides exhibit different oxidative addition rates and regioselectivity compared to para-substituted analogs. The synthesis of 3-bromobenzoyl halides specifically targets the meta-bromination with suppression of para-bromination, using bromine chloride at a controlled temperature range (>0 °C to ≤30 °C), to achieve the desired regioisomeric outcome [1]. The target compound is supplied with batch-specific analytical verification, including NMR and HPLC, by manufacturers such as Bidepharm (certifying 98% purity), ensuring the regioisomeric integrity required for reproducible downstream chemistry .
| Evidence Dimension | Regioisomeric substitution pattern and purity specification |
|---|---|
| Target Compound Data | 3-Bromo-2-methyl substitution (meta-bromo relative to -COCl); 98% certified purity (Bidepharm) |
| Comparator Or Baseline | 4-Bromo-2-methylbenzoyl chloride (CAS 21900-45-8, para-bromo); 95%+ certified purity (Bidepharm) |
| Quantified Difference | Purity: 98% vs 95%+; Regioisomeric position: meta vs para |
| Conditions | Commercial sourcing specifications; synthetic accessibility via meta-selective bromination patent [1] |
Why This Matters
Procurement of the correct regioisomer with verified purity is critical for maintaining synthetic route fidelity; even minor contamination by the para-isomer can lead to purification challenges or failed cross-coupling steps.
- [1] US Patent US6271417B1. (1999). Process for producing 3-bromobenzoyl halides. Google Patents. View Source
